molecular formula C8H14N2O2 B134454 N-(2-Cyanoethyl)valine CAS No. 51078-49-0

N-(2-Cyanoethyl)valine

Cat. No. B134454
CAS RN: 51078-49-0
M. Wt: 170.21 g/mol
InChI Key: RXNXODTWPQTIHO-ZETCQYMHSA-N
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Description

N-(2-Cyanoethyl)valine is a derivative of the amino acid valine, which is modified by the introduction of a cyanoethyl group. This modification can potentially alter the physical, chemical, and biological properties of the valine molecule. While the provided papers do not directly discuss N-(2-Cyanoethyl)valine, they do provide insights into the synthesis and properties of various valine derivatives, which can be informative for understanding the broader context of amino acid derivative chemistry.

Synthesis Analysis

The synthesis of valine derivatives can be complex and is often tailored to introduce specific functional groups that confer desired properties. For example, the synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide involves the formation of an amide bond and has been used as a stationary phase in gas-liquid chromatography due to its excellent stereoselectivity for various classes of compounds . Similarly, the cationic ring-opening polymerization of (S)-2-ethoxy-4-isopropyl-5(4H)-oxazolone has been employed to yield poly(N-ethoxycarbonyl-L-valine), demonstrating the versatility of valine derivatives in polymer chemistry . These methods could potentially be adapted for the synthesis of N-(2-Cyanoethyl)valine by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of valine derivatives can significantly influence their properties and applications. For instance, the crystal structure of N-valine-2-(3,5-dimethy-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide has been determined by single-crystal X-ray diffraction, revealing a non-planar molecule with the thiadiazine ring orthogonal to the aromatic ring plane . Such structural analyses are crucial for understanding the interactions and potential reactivity of valine derivatives, including N-(2-Cyanoethyl)valine.

Chemical Reactions Analysis

Valine derivatives can participate in various chemical reactions, which can be influenced by the protecting groups and the stereochemistry of the molecule. For example, the hydrocyanation of α,β-unsaturated ketones derived from N-Boc- and N,N-dibenzyl-L-valine leads to the formation of β-cyano ketones with stereoselectivity dependent on the protecting group . This reaction is particularly relevant to the study of N-(2-Cyanoethyl)valine, as it involves the introduction of a cyano group, albeit in a different context.

Physical and Chemical Properties Analysis

The physical and chemical properties of valine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Poly(N-ethoxycarbonyl-L-valine) shows high solubility in organic solvents, especially halogenated hydrocarbons , which could be a consideration for the solubility properties of N-(2-Cyanoethyl)valine. Additionally, the stereoselectivity observed in chromatographic applications and the influence of protecting groups on reaction outcomes are important factors that could affect the properties and applications of N-(2-Cyanoethyl)valine.

Scientific Research Applications

Biomarker in Smoking Cessation Studies

N-(2-Cyanoethyl)valine (CEVal) has been used as a biomarker in studies to assess compliance in smokers switching to Tobacco Heating Products (THPs). A study by Camacho et al. (2021) demonstrated that CEVal can serve as a reliable biomarker for evaluating compliance in smoking cessation or switching studies. The study found that the half-life of CEVal is approximately 30 days, and it can robustly assess the effects of nicotine products in clinical and observational studies (Camacho et al., 2021).

Metabolism and Hemoglobin Adduct Formation

Research by Fennell et al. (2005) explored the metabolism of acrylamide in humans and the formation of hemoglobin adducts like N-(2-Cyanoethyl)valine. This study highlighted the metabolic pathways of acrylamide, contributing to understanding how chemicals interact with hemoglobin, forming specific adducts like CEVal (Fennell et al., 2005).

Polymorphisms Impact on Metabolism

Thier et al. (2002) investigated the influence of human CYP2E1 polymorphisms on the metabolism of acrylonitrile, particularly focusing on the formation of N-(cyanoethyl)valine in hemoglobin. The study found no significant influence of CYP2E1 polymorphisms on N-(cyanoethyl)valine levels, providing insights into individual differences in acrylonitrile metabolism and toxicity (Thier et al., 2002).

Analysis Method for N-(Cyanoethyl)valine

Lewalter and Bolt (2012) discussed a reliable GC-MS method for determining N-(Cyanoethyl)valine levels in blood, essential for understanding correlations between external and internal exposure to specific chemicals (Lewalter & Bolt, 2012).

Application in Coordination Chemistry

Roy, Saha, and Roy (1987) conducted studies on uranyl complexes with derivatives of valine, such as N-(salicylidene)-L-valine, which are relevant to the broader field of coordination chemistry involving amino acids and their derivatives (Roy et al., 1987).

Exposure Monitoring in Industrial Settings

Tavares et al. (1996) developed a methodology using N-(2-cyanoethyl)valine for monitoring exposure to acrylonitrile in industrial settings. This approach is crucial for assessing occupational health risks related to acrylonitrile exposure (Tavares et al., 1996).

Future Directions

N-(2-Cyanoethyl)valine is used as a biomarker of compliance in smokers switching to tobacco heating products . This suggests potential future directions in the use of N-(2-Cyanoethyl)valine for monitoring exposure to acrylonitrile and assessing the effectiveness of smoking cessation programs .

properties

IUPAC Name

(2S)-2-(2-cyanoethylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXODTWPQTIHO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470238
Record name N-(2-Cyanoethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanoethyl)valine

CAS RN

51078-49-0
Record name N-(2-Cyanoethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
R Tavares, H Borba, M Monteiro, MJ Proenca… - …, 1996 - academic.oup.com
A selected ion monitoring gas chromatography-mass spectrometry (GC-MS) procedure was developed to determine the interaction product formed by acrylonitrile (ACN) with the N-…
Number of citations: 40 academic.oup.com
SM Osterman-Golkarl, JP MacNeela, MJ Turner… - …, 1994 - academic.oup.com
Human exposure to acrylonitrile (ACN), a carcinogen in rats, may occur in industrial settings, through waste water and tobacco smoke. ACN is an electrophilic compound and binds …
Number of citations: 46 academic.oup.com
OM Camacho, M McEwan, N Gale, N Pluym, M Scherer… - 2021 - preprints.org
Objective: To investigate the use of blood levels of N-(2 cyanoethyl) valine (CEVal), a haemoglobin adduct of acrylonitrile, to assess lack of compliance with smoking cessation. Methods…
Number of citations: 4 www.preprints.org
T Schettgen, J Müller, C Ferstl, J Angerer… - The MAK‐Collection …, 2002 - Wiley Online Library
The method permits the simultaneous quantification of the N‐terminal haemoglobin adducts N‐(2‐hydroxyethyl)valine (HEV), N‐(2‐hydroxypropyl)valine (HPV), N‐(2‐cyanoethyl)valine …
Number of citations: 4 onlinelibrary.wiley.com
R Thier, J Lewalter, S Selinski, HM Bolt - Archives of toxicology, 2001 - Springer
In view of the established extrapulmonary cancer sites targeted by smoking a multiplicity of compounds and mechanisms might be involved. It has been debated that smoking caused …
Number of citations: 13 link.springer.com
T Jńger, H Drexler, A Hartwig, MAK Commission - 2021 - journals.publisso.de
The German Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area has re-evaluated the exposure equivalents for carcinogenic substances (…
Number of citations: 4 journals.publisso.de
G Leng, W Gries - Toxicology Letters, 2014 - Elsevier
The analytical determination of hemoglobin adducts was used as an effective biomonitoring tool after a fire outbrake at a chemical plant close to Cologne/Germany in 2008. More than …
Number of citations: 11 www.sciencedirect.com
TR Fennell, JP MacNeela, DA Bell… - Proc. Am. Assoc. Cancer …, 1995 - hero.epa.gov
EXPOSURE TO ACRYLONITRILE IN CIGARETTE SMOKERS ANALYSIS OF N-2-CYANOETHYLVALINE IN HEMOGLOBIN | Health & Environmental Research Online (HERO) | US EPA Jump to main …
Number of citations: 1 hero.epa.gov
TR Fennell, JP MacNeela, RW Morris, M Watson… - … Biomarkers & Prevention, 2000 - AACR
Acrylonitrile (ACN) is used to manufacture plastics and fibers. It is carcinogenic in rats and is found in cigarette smoke. Ethylene oxide(EO) is a metabolite of ethylene, also found in …
Number of citations: 96 aacrjournals.org
RM Lawrence, GMA Sweetman… - Teratogenesis …, 1996 - Wiley Online Library
Human exposure to ethylene oxide and acrylonitrile may be monitored by determination of the products that these electrophilic compounds form with the amino terminal of hemoglobin. …
Number of citations: 13 onlinelibrary.wiley.com

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